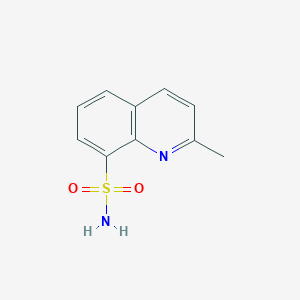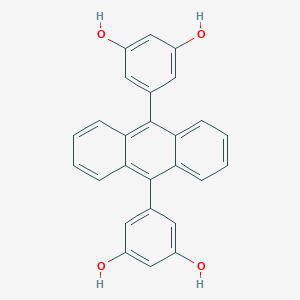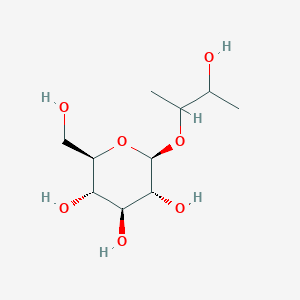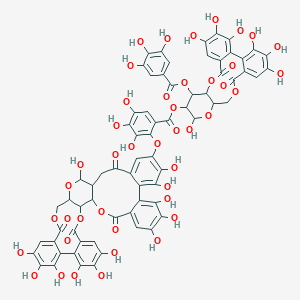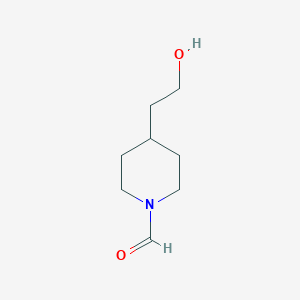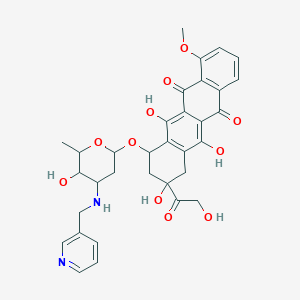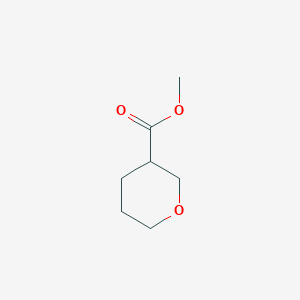
Methyl tetrahydro-2H-pyran-3-carboxylate
Descripción general
Descripción
“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is a cyclic compound that is part of the pyran family .
Synthesis Analysis
The synthesis of pyran derivatives, including “Methyl tetrahydro-2H-pyran-3-carboxylate”, has been achieved through various strategies. A dominant approach is the multicomponent reaction (MCR) method, which is favored for its high efficiency, atom economy, short reaction times, low cost, and environmentally friendly conditions . A key step in the asymmetric synthesis of this compound was the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over 5% Pd/Al2O3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .Molecular Structure Analysis
The molecular structure of “Methyl tetrahydro-2H-pyran-3-carboxylate” is based on a six-membered oxygen-containing heterocyclic ring system known as pyran . The position of one sp3 hybridized carbon is determined by adding H in its name .Chemical Reactions Analysis
“Methyl tetrahydro-2H-pyran-3-carboxylate” is involved in various chemical reactions. For instance, it is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .Physical And Chemical Properties Analysis
“Methyl tetrahydro-2H-pyran-3-carboxylate” has a molecular weight of 144.17. It has a density of 1.080g/mL at 20°C (lit.), a melting point of -33°C, a boiling point of 197°C, a flash point of 86°C, and a vapor pressure of 0.583mmHg at 25°C. Its refractive index is 1.44 .Aplicaciones Científicas De Investigación
Synthesis of Insect Attractants
- Cockroach Attractant Synthesis : A study demonstrated the use of methyl tetrahydro-2H-pyran-3-carboxylate in the asymmetric synthesis of a cockroach attractant. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid was a key step in this process (Szőri, Szőllősi, & Bartók, 2008).
Organic Synthesis and Chemical Reactions
- Tetrasubstituted Thiophenes Synthesis : Utilized in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, demonstrating its role in complex organic syntheses (Sahu et al., 2015).
- Diamides Synthesis : Used in the synthesis of p-aminobenzoic acid diamides and other chemical compounds, showcasing its versatility in organic chemistry (Agekyan & Mkryan, 2015).
Biological and Medicinal Applications
- Antihypertensive Compounds : A study identified antioxidative O-heterocyclic analogues derived from methyl tetrahydro-2H-pyran-3-carboxylate in seaweed, demonstrating potential antihypertensive activities (Maneesh & Chakraborty, 2018).
- Drug Delivery Systems : The compound was used in the development of carbohydrate-based templates for synthetic vaccines and drug delivery, indicating its potential in pharmaceutical research (McGeary, Jablonkai, & Toth, 2001).
Miscellaneous Applications
- Catalyst in Synthesis Processes : It has been used as a catalyst in the synthesis of various organic compounds, such as tetrahydrobenzo[b]pyran derivatives (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
- Synthesis of Functional Polymers : The compound was used in the synthesis of polymers with potential biological activity, highlighting its role in material science (Han et al., 1990).
Safety And Hazards
Direcciones Futuras
Pyran derivatives, including “Methyl tetrahydro-2H-pyran-3-carboxylate”, have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties. Future research may focus on developing more efficient and environmentally friendly synthetic strategies, exploring their biological activities, and investigating their potential applications in various fields .
Propiedades
IUPAC Name |
methyl oxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl tetrahydro-2H-pyran-3-carboxylate | |
CAS RN |
18729-20-9 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



